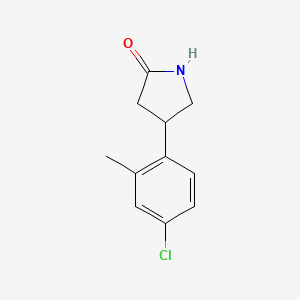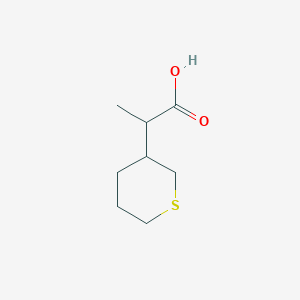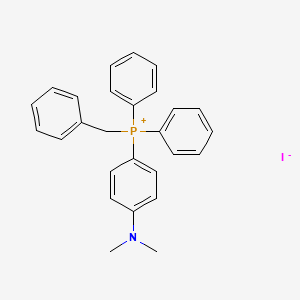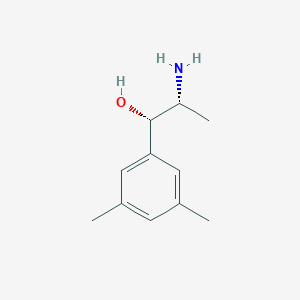![molecular formula C16H10Cl3NO B13153794 2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153794.png)
2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a chloro group and a dichlorophenyl group attached to an indole moiety. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone typically involves the reaction of 2-(2,4-dichlorophenyl)-1H-indole-3-carbaldehyde with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a low temperature to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.
化学反应分析
Types of Reactions
2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and an appropriate solvent.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted indole derivatives.
科学研究应用
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
相似化合物的比较
Similar Compounds
2-chloro-1-(2,4-dibromophenyl)ethanone: Similar structure but with bromine atoms instead of chlorine.
1-(2,4-dichlorophenyl)ethanone: Lacks the indole moiety.
2-chloro-1-(2-chlorophenyl)ethanone: Similar but with fewer chlorine atoms.
Uniqueness
2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone is unique due to the presence of both the indole moiety and the dichlorophenyl group, which contribute to its distinct chemical and biological properties. The combination of these structural features enhances its potential for diverse applications in scientific research and medicine.
属性
分子式 |
C16H10Cl3NO |
|---|---|
分子量 |
338.6 g/mol |
IUPAC 名称 |
2-chloro-1-[2-(2,4-dichlorophenyl)-1H-indol-3-yl]ethanone |
InChI |
InChI=1S/C16H10Cl3NO/c17-8-14(21)15-11-3-1-2-4-13(11)20-16(15)10-6-5-9(18)7-12(10)19/h1-7,20H,8H2 |
InChI 键 |
HNBWDJCSEPTKFF-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=C(N2)C3=C(C=C(C=C3)Cl)Cl)C(=O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![[3-(2-Fluorophenyl)pyrrolidin-3-yl]methanol](/img/structure/B13153743.png)
![7-(Aminomethyl)benzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B13153750.png)
![2-chloro-1-[2-(2-chlorophenyl)-1H-indol-3-yl]ethanone](/img/structure/B13153758.png)







